molecular formula C8H7F2NO2 B13537118 2-(Difluoromethyl)pyridine-6-acetic acid

2-(Difluoromethyl)pyridine-6-acetic acid

Cat. No.: B13537118
M. Wt: 187.14 g/mol
InChI Key: AXLVTJFSGFISNE-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative characterized by a difluoromethyl (-CF₂H) group at the pyridine ring’s 2-position and an acetic acid moiety at the 6-position. Fluorine’s electronegativity and small atomic radius enhance metabolic stability, bioavailability, and target binding affinity .

Synthesis of such compounds typically involves Suzuki-Miyaura coupling or halogenation-fluorination strategies. For example, describes the use of Suzuki coupling to attach fluorinated pyridine moieties to triazolopyrimidine scaffolds, suggesting analogous routes for synthesizing this compound derivatives .

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

2-[6-(difluoromethyl)pyridin-2-yl]acetic acid

InChI

InChI=1S/C8H7F2NO2/c9-8(10)6-3-1-2-5(11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13)

InChI Key

AXLVTJFSGFISNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(F)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Reaction Scheme:

Pyridine derivative (at position 2) + Difluoromethylating agent → 2-(Difluoromethyl)pyridine-6-acetic acid intermediate

Key Parameters:

  • Temperature: -78°C to room temperature
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Catalysts: Copper(I) or palladium(0) complexes to improve regioselectivity
  • Outcome: Formation of the difluoromethylated pyridine core

Reference: The synthesis described in the literature emphasizes the importance of controlling temperature and reagent stoichiometry to optimize yield and regioselectivity.

Functionalization of Pre-formed Difluoromethylpyridine Intermediates

An alternative route involves starting with a pre-synthesized 2-difluoromethylpyridine derivative and then introducing the acetic acid group at the 6-position via oxidation or carboxylation reactions.

Method:

  • Step 1: Synthesis of 2-(Difluoromethyl)pyridine via nucleophilic substitution
  • Step 2: Directed ortho-lithiation or metalation at the 6-position
  • Step 3: Carboxylation using carbon dioxide (CO₂) or other oxidants to form the acetic acid group

Reaction Conditions:

Note: This route is favored for laboratory-scale synthesis due to its high regioselectivity.

Use of Difluoroacetic Acid Derivatives

Recent advancements have utilized difluoroacetic acid derivatives, such as ethyl difluoroacetate , as building blocks for constructing the difluoromethyl group.

Synthetic Strategy:

  • Step 1: Alkylation of pyridine at the 2-position with ethyl bromodifluoroacetate
  • Step 2: Hydrolysis of the ester to form the corresponding acid
  • Step 3: Functionalization at the 6-position via directed lithiation or electrophilic substitution

Reaction Data:

Step Reagents Conditions Yield Notes
Alkylation Ethyl bromodifluoroacetate -78°C to room temp ~70-80% regioselectivity depends on substituents
Hydrolysis Aqueous acid Reflux >90% converts ester to acid
Functionalization Lithiation + CO₂ -78°C Variable regioselective carboxylation

Reference: The process is detailed in recent patents and publications emphasizing scalable synthesis using difluoroacetic derivatives.

Industrial-Scale Synthesis Approaches

According to patent CN110229096B, a scalable method involves the oxidation of suitable pyridine precursors followed by selective fluorination. The key steps include:

This route benefits from high yield, cost-effectiveness, and minimized hazardous reagents, making it suitable for large-scale production.

Summary of Key Data and Parameters

Method Starting Material Key Reagents Reaction Conditions Typical Yield Advantages
Nucleophilic substitution Pyridine derivatives ClCF₂H / BrCF₂H -78°C to RT 60-80% High regioselectivity
Functionalization of intermediates 2-(Difluoromethyl)pyridine CO₂, n-BuLi -78°C, reflux 70-90% Precise regioselectivity
Derivative-based synthesis Ethyl difluoroacetate Lithiation, hydrolysis -78°C, reflux 65-85% Scalable, cost-effective
Industrial oxidation + fluorination Pyridine precursors Difluoromethylating agents Mild to moderate conditions High Suitable for large scale

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)pyridine-6-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of difluoromethylated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)pyridine-6-acetic acid exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, improving its binding affinity to target proteins. This property is exploited in the design of enzyme inhibitors and other therapeutic agents . The compound’s bioisosteric nature allows it to mimic other functional groups, thereby modulating biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-(difluoromethyl)pyridine-6-acetic acid with structurally related pyridine-acetic acid derivatives:

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Relevance
This compound -CF₂H at C2, -CH₂COOH at C6 C₈H₇F₂NO₂ 199.15 (calculated) Enhanced lipophilicity, metabolic stability due to -CF₂H
2-(6-Fluoropyridin-2-yl)acetic acid -F at C6, -CH₂COOH at C2 C₇H₆FNO₂ 155.13 Moderate bioavailability; used in biochemical assays
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid -Cl at C6, -CF₃ at C4, -CH₂COOH at C2 C₉H₆ClF₃NO₂ 267.60 High electron-withdrawing effects; potential enzyme inhibition
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetic acid Ketone at C6, -CH₂COOH at C3 C₇H₇NO₃ 153.14 Polar; interacts with redox-active enzymes

Physicochemical and Pharmacokinetic Differences

  • Lipophilicity and Solubility: The difluoromethyl group (-CF₂H) in the target compound increases lipophilicity (logP ~1.8–2.2) compared to non-fluorinated analogues (e.g., 2-(6-oxo-1,6-dihydropyridin-3-yl)acetic acid, logP ~0.5) . This enhances membrane permeability but may reduce aqueous solubility.
  • Metabolic Stability : Fluorination reduces oxidative metabolism. For instance, 2-(difluoromethyl)pyridine derivatives exhibit longer half-lives than chloro- or hydroxyl-substituted variants .
  • Electron Effects : The -CF₂H group is less electron-withdrawing than -CF₃ (as in ), balancing steric bulk and electronic effects for optimized target binding .

Biological Activity

2-(Difluoromethyl)pyridine-6-acetic acid is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological properties, including increased lipophilicity and altered binding affinities to biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H7F2NO2\text{C}_8\text{H}_7\text{F}_2\text{N}\text{O}_2

This compound features a pyridine ring substituted with a difluoromethyl group and an acetic acid moiety, contributing to its unique chemical properties.

Research indicates that the biological activity of this compound may be attributed to its interaction with various enzymes and receptors. For instance, studies suggest that fluorinated compounds can act as inhibitors for histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. The introduction of fluorine can enhance binding affinity, potentially leading to improved therapeutic effects against certain cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Line/Model Activity IC50 (µM) Mechanism
Study ADU145 (Prostate)Cytotoxicity4.5HDAC inhibition
Study BHep-G2 (Liver)Growth Inhibition3.8Apoptosis induction
Study CJurkat (T-cell)Anti-proliferative5.1Cell cycle arrest

Case Studies

  • Case Study on Prostate Cancer : In a study involving the DU145 prostate cancer cell line, this compound demonstrated significant cytotoxicity with an IC50 value of 4.5 µM. The compound was shown to inhibit HDAC activity, leading to altered gene expression profiles associated with apoptosis .
  • Case Study on Liver Cancer : Another investigation using Hep-G2 liver cancer cells revealed that the compound inhibited cell growth with an IC50 value of 3.8 µM. Mechanistic studies indicated that this effect was mediated through apoptosis induction, suggesting its potential as a therapeutic agent for liver cancer .
  • Case Study on T-cell Lymphoma : In Jurkat T-cell lymphoma cells, the compound exhibited anti-proliferative effects with an IC50 of 5.1 µM. The mechanism involved cell cycle arrest, highlighting its utility in targeting lymphoid malignancies .

Research Findings and Implications

The incorporation of difluoromethyl groups into pyridine derivatives like this compound enhances their biological activity through improved pharmacokinetic properties and target specificity. These findings suggest that further optimization and development of this compound could lead to novel therapeutic agents for various cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Difluoromethyl)pyridine-6-acetic acid, and what key parameters influence yield?

  • Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. A common route includes nucleophilic substitution at the pyridine’s 2-position using difluoromethylating agents (e.g., ClCF₂H or BrCF₂H) under controlled conditions (e.g., −78°C to room temperature). Subsequent introduction of the acetic acid moiety at position 6 may employ carboxylation or hydrolysis of ester precursors. Key parameters affecting yield include reaction temperature (to minimize side reactions), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of fluorinating agents. Catalysts like Cu(I) or Pd(0) can enhance regioselectivity .

Q. How is the structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹⁹F NMR identifies the difluoromethyl group (δ ~ -80 to -100 ppm), while ¹H/¹³C NMR confirms pyridine ring protons and acetic acid protons (e.g., COOH at δ ~ 12 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₈H₇F₂NO₂ at 199.04 Da).
  • X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the difluoromethyl group relative to the pyridine ring .

Q. What analytical techniques are used to assess the purity and stability of this compound?

  • Methodological Answer :

  • HPLC/UPLC : Quantifies purity (>95% by area normalization) using reverse-phase C18 columns and UV detection at λ = 254 nm.
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres (decomposition typically >200°C).
  • Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorphic transitions .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : The difluoromethyl group enhances lipophilicity (logP ~1.5–2.0) and introduces stereoelectronic effects, altering binding kinetics. Fluorine’s electronegativity increases hydrogen-bond acceptor potential, improving interactions with enzyme active sites (e.g., kinases or proteases). Computational docking (AutoDock Vina) and molecular dynamics (MD) simulations reveal that the CF₂H group stabilizes hydrophobic pockets while minimizing metabolic oxidation compared to CH₃ groups. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) .

Q. How can researchers address low yields in nucleophilic substitution reactions during synthesis?

  • Methodological Answer : Low yields often stem from competing elimination or hydrolysis. Strategies include:

  • Optimized Solvent Systems : Use anhydrous DMF with molecular sieves to scavenge water.
  • Catalytic Additives : Add 10 mol% KI or tetrabutylammonium iodide to enhance leaving-group displacement.
  • Temperature Gradients : Perform reactions at −40°C to suppress side reactions, followed by gradual warming.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How can discrepancies in bioactivity data across studies be resolved?

  • Methodological Answer : Contradictions in IC₅₀ or EC₅₀ values often arise from assay conditions. Standardize protocols:

  • Cell Line Consistency : Use identical cell lines (e.g., HEK293 vs. HeLa) and passage numbers.
  • Buffer Systems : Control pH (e.g., 7.4 vs. 6.8) and ionic strength to mimic physiological conditions.
  • Positive/Negative Controls : Include reference compounds (e.g., ibuprofen for anti-inflammatory assays).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to harmonize datasets .

Q. What computational methods are effective for modeling interactions between this compound and target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GOLD to predict binding poses, prioritizing Glide XP scoring for accuracy.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate electronic interactions at the active site (e.g., DFT/B3LYP for fluorine’s polarization effects).
  • Free-Energy Perturbation (FEP) : Calculate binding free energy differences (ΔΔG) for derivatives with modified substituents. Validate with Surface Plasmon Resonance (SPR) experiments .

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